Propargylcholine bromide

Metabolic Labeling Phospholipid Biosynthesis Click Chemistry

Choline cannot be covalently tagged for phospholipid imaging. Propargylcholine bromide provides a terminal alkyne for CuAAC click chemistry, enabling fluorescent labeling of all choline-phospholipid classes (PC, SM, ether-PC). • NIH 3T3: 10-500 µM, 1-24 h; Rhesus myelin: 3.5-4.0 mg/kg i.p., >6 wk persistence • Dual-color pulse-chase with azido-choline analogs for multiplexed imaging • IC50 5.16 µM vs. P. aeruginosa choline catabolism ≥98% purity. Ships globally.

Molecular Formula C7H14BrNO
Molecular Weight 208.10 g/mol
CAS No. 111755-76-1
Cat. No. B1663125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargylcholine bromide
CAS111755-76-1
SynonymsPCho;  Propargyl-Cho;  Propargylcholine bromide, N-(2-​Hydroxyethyl)​-​N,​N-​dimethyl-2-​propyn-​1-​aminium bromide
Molecular FormulaC7H14BrNO
Molecular Weight208.10 g/mol
Structural Identifiers
SMILESC[N+](C)(CCO)CC#C.[Br-]
InChIInChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1
InChIKeyCDMUCZDUIQLBJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargylcholine Bromide: Overview


Propargylcholine bromide is a quaternary ammonium salt derived from choline, in which one N-methyl group is replaced by a propargyl (2-propynyl) moiety [1]. This structural modification introduces a terminal alkyne handle, enabling bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the covalent attachment of fluorophores or affinity tags [1]. As a choline analog, it serves as a metabolic precursor for all major choline-containing phospholipid classes—phosphatidylcholine (PC), sphingomyelin (SM), and ether-linked PC—allowing non-invasive tracing of phospholipid synthesis and turnover in cells and tissues [1].

Metabolic precursor for choline phospholipid labeling
Alkyne handle enables CuAAC click chemistry with azide reporters
Supports non‑invasive tracing of lipid synthesis and turnover

Why Choline Analogs Cannot Substitute


While choline is the natural substrate for phospholipid biosynthesis, it lacks a bioorthogonal reactive handle required for covalent labeling and detection [1]. Substituting propargylcholine bromide with unmodified choline would render the metabolic incorporation invisible in click-chemistry workflows, as no alkyne group is present to react with azide-conjugated reporters [1]. Other choline analogs (e.g., deuterated choline for MS tracing) may enable detection via mass shift but cannot be coupled to diverse fluorophores, affinity tags, or nanoparticles via the robust, room-temperature CuAAC reaction [2]. Similarly, azido-choline analogs provide orthogonal azide functionality but cannot be used simultaneously with propargylcholine for dual-color, pulse-chase, or multiplexed imaging of distinct phospholipid pools [2].

Unmodified choline Lacks alkyne handle; no click‑chemistry detection possible
Deuterated choline Enables MS tracing but cannot couple to fluorophores or affinity tags
Azido‑choline analogs Orthogonal reactivity precludes simultaneous dual‑color imaging with propargylcholine

Quantitative Evidence vs. Choline


Metabolic Incorporation into Phosphatidylcholine

Propargylcholine bromide demonstrates dose-dependent replacement of the natural choline head group in phosphatidylcholine (PC) when supplied to cultured NIH 3T3 mouse fibroblasts [1]. After 24 hours of labeling, liquid chromatography-mass spectrometry (LC-MS) analysis revealed that 18%, 33%, and 44% of total choline in PC was substituted by propargyl-Cho at media concentrations of 100 µM, 250 µM, and 500 µM, respectively [1].

PC Substitution Rate
Reported
Up to 44% replacement at 500 µM
Supports labeling density optimization for imaging
Dose‑dependent in NIH 3T3, 24 h
Metabolic Labeling Phospholipid Biosynthesis Click Chemistry

Long-Term Myelin Labeling in Primate Brain

In a rhesus monkey model, daily intraperitoneal administration of propargylcholine bromide (3.5–4.0 mg/kg) for 6 consecutive days resulted in robust incorporation of the probe into newly synthesized myelin sheaths within one week post-injection [1]. Notably, the alkyne-labeled myelin remained detectable for over 6 weeks, demonstrating the long-term stability of the metabolic mark [1].

Myelin Label Persistence
Model context
>6 weeks detectable in primate brain
Supports longitudinal myelin dynamics studies
Rhesus monkey, 3.5–4.0 mg/kg i.p.
Myelination Neurobiology In Vivo Imaging

Inhibition of P. aeruginosa Choline Catabolism

Propargylcholine bromide inhibits the growth of Pseudomonas aeruginosa when the bacterium is cultured on dimethylglycine as the sole carbon source, with a half-maximal inhibitory concentration (IC50) of 5.16 µM [1]. In contrast, choline itself does not inhibit bacterial growth under identical conditions; instead, choline serves as a growth substrate [1]. The compound also inhibits growth on choline and glycine betaine [1].

P. aeruginosa Growth Inhibition
Head-to-head
IC50 5.16 µM vs choline (growth substrate)
Supports choline catabolism inhibition endpoint review
Dimethylglycine sole carbon source
Antibacterial Choline Catabolism Pseudomonas aeruginosa

Fluorescent Staining Intensity in Fixed Cells

After 24-hour exposure to propargylcholine bromide at 10 µM and 50 µM, NIH 3T3 cells fixed and reacted with Alexa568-azide exhibit robust, concentration-dependent fluorescence staining, as visualized by immunofluorescence microscopy [1]. The staining intensity is directly proportional to the propargylcholine concentration supplied, allowing semi-quantitative assessment of phospholipid synthesis rates [1].

Fluorescence Signal in Cells
Reported
Concentration‑dependent staining, no signal with choline
Supports semi‑quantitative phospholipid synthesis assessment
NIH 3T3, Alexa568‑azide
Fluorescence Microscopy Cell Imaging Click Chemistry

Dual-Color Phospholipid Imaging

Propargylcholine bromide can be used in combination with azido-choline analogs to achieve simultaneous, two-color imaging of distinct choline phospholipid pools in the same cell [1]. Sequential CuAAC reactions with different fluorophores—first with an azide-fluorophore conjugate to label alkyne-modified lipids, followed by a second click reaction with an alkyne-fluorophore to label azido-modified lipids—enable distinct visualization of two temporally or spatially separated biosynthetic events [1].

Two‑Color Lipid Imaging
Reported
Distinct labeling of two phospholipid pools with azido‑choline
Enables multiplexed pulse‑chase experimental designs
Sequential CuAAC
Two-Color Imaging Multiplexed Detection Bioorthogonal Chemistry

Chemical Purity and Characterization

Commercially available propargylcholine bromide is supplied with certified purity ≥98% (by HPLC or elemental analysis) and is characterized by a molecular weight of 208.10 g/mol, exact mass 207.025, and defined solubility in polar aprotic solvents (e.g., DMF, DMSO, ethanol) . In contrast, in-house synthesized analogs may suffer from batch-to-batch variability in purity, residual solvents, or incomplete characterization, which can confound quantitative biological assays .

Commercial Purity
Specification review
≥98% purity, fully characterized (NMR, MS, HPLC)
Supports batch‑to‑batch reproducibility
As per vendor COA
Chemical Purity Quality Control Reproducibility

Validated Research Applications


Fluorescence Microscopy of Phospholipid Trafficking

Propargylcholine bromide is added to cell culture medium at 10-500 µM for 1-24 hours, allowing metabolic incorporation into newly synthesized PC and SM [1]. Following fixation, cells are subjected to CuAAC with an azide-conjugated fluorophore (e.g., Alexa Fluor 488-azide), enabling high-resolution confocal imaging of phospholipid subcellular localization and turnover [1]. This workflow is validated in NIH 3T3 fibroblasts and is widely applicable to other mammalian cell lines.

In Vivo Myelin Dynamics Studies

Intraperitoneal administration of propargylcholine bromide (3.5-4.0 mg/kg/day for 6 days) to rhesus monkeys results in stable incorporation into myelin sheaths that persists for >6 weeks [1]. Brain tissue harvested at desired time points is processed for click-chemistry-based histology to visualize newly formed myelin, enabling longitudinal studies of myelination, demyelination, and remyelination in models of multiple sclerosis or neurodevelopmental disorders [1].

Dual-Color Pulse-Chase Analysis

Sequential labeling with propargylcholine bromide (alkyne handle) and an azido-choline analog (azide handle) followed by sequential CuAAC with distinct fluorophores allows visualization of two temporally separated phospholipid pools in the same cell [1]. This approach is particularly valuable for tracking the trafficking of newly synthesized vs. pre-existing phospholipids, or for comparing phospholipid metabolism under different pharmacological treatments [1].

Inhibition of Bacterial Choline Catabolism

Propargylcholine bromide is used at concentrations around its IC50 (5.16 µM) to probe the role of choline catabolism in Pseudomonas aeruginosa physiology and virulence [1]. By comparing growth inhibition on various choline-related substrates (choline, glycine betaine, dimethylglycine), researchers can dissect the metabolic pathways responsible for choline utilization in this opportunistic pathogen [1].

Application
Selection Property
Validation Focus
Phospholipid trafficking imaging
Metabolic incorporation and click chemistry
Labeling density and signal optimization
Myelin dynamics research
Long‑term in vivo metabolic labeling
Label persistence and histological detection
Dual‑color pulse‑chase analysis
Orthogonal alkyne/azide click chemistry
Resolution of temporally distinct lipid pools
Choline catabolism pathway probing
Inhibition of bacterial choline utilization
Growth inhibition specificity vs. choline

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